7-chloro-2-methyl-1H-indole
Overview
Description
7-Chloro-2-methyl-1H-indole is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Synthesis Analysis
Indole derivatives have been synthesized from 2,3-dihydroindole . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . In 2016, Sweidan et al. provided a simple and common method to synthesize the new indole 2-carboxamide derivatives .
Molecular Structure Analysis
Indoles are aromatic heterocyclic structures consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Physical And Chemical Properties Analysis
The molecular weight of 7-chloro-2-methyl-1H-indole is 165.62 g/mol . The exact mass is 165.0345270 g/mol . The topological polar surface area is 4.9 Ų .
Scientific Research Applications
Synthesis and Structural Analysis
Indole derivatives like 7-chloro-2-methyl-1H-indole are of significant interest due to their diverse applications in various fields. For instance, the synthesis and structural analysis of novel indole derivatives have been conducted, utilizing techniques like XRD, NMR, FT-IR, and UV-Visible spectroscopy. These studies help in understanding the molecular structures, bond angles, bond lengths, and other critical parameters, which are essential for potential high-tech applications, especially in nonlinear optical (NLO) properties (Tariq et al., 2020).
Biological Properties and Drug Design
Research into indole derivatives also encompasses their biological properties. For instance, some indole compounds exhibit anti-tumor and anti-inflammatory activities, which are crucial in drug design and development. The synthesis of specific indole compounds and their characterization through spectroscopic techniques and X-ray diffraction studies provide insights into their potential biological applications (Geetha et al., 2019).
Anti-Inflammatory Activity
The anti-inflammatory activity of certain indole derivatives, including 7-chloro-2-methyl-1H-indole, has been a subject of investigation. For example, the synthesis of compounds and their subsequent testing revealed significant anti-inflammatory activity, highlighting their potential in medical applications (Osarodion, 2020).
Spectral Analysis and Electron Donor-Acceptor Complexes
The study of electron donor-acceptor complexes involving indole derivatives is another significant area of research. The investigation of how indole and its derivatives interact with electron acceptors can provide valuable insights into the molecular interactions and stability of these compounds (Foster & Fyfe, 1966).
Biosynthesis and Antibacterial Activities
Indole derivatives are also studied for their biosynthesis and antibacterial activities. For instance, the biosynthesis of various indigoids from indole derivatives has been explored, showing significant antibacterial effects and potential applications in dye production (Namgung et al., 2019).
Nucleophilic Reactivities
The nucleophilic reactivities of indoles, including their derivatives, are essential in understanding their chemical behavior and potential applications in various chemical reactions (Lakhdar et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-chloro-2-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJQQOHTYWFLQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473453 | |
Record name | 7-chloro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-methyl-1H-indole | |
CAS RN |
623177-14-0 | |
Record name | 7-chloro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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